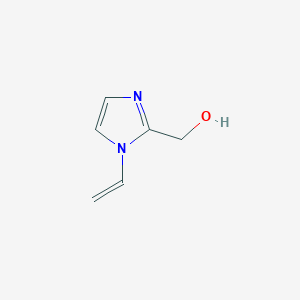

(1-ethenyl-1H-imidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethenylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUWZYBYKQRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336662 | |

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45662-46-2 | |

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-ethenyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide for Advanced Research

This technical guide provides an in-depth exploration of the chemical properties, a robust synthetic pathway, and detailed experimental protocols for (1-ethenyl-1H-imidazol-2-yl)methanol. Given the novelty of this specific molecule, this document leverages established chemical principles and extensive data from structurally analogous compounds to deliver a predictive yet comprehensive profile. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising heterocyclic compound.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₆H₈N₂O, belongs to the N-substituted imidazole family.[1] The presence of a vinyl group at the N1 position and a hydroxymethyl group at the C2 position imparts a unique combination of reactivity and functionality. The vinyl group offers a site for polymerization and other addition reactions, making it a valuable building block in materials science. The hydroxymethyl group provides a locus for hydrogen bonding, esterification, and other derivatizations, which is of significant interest in medicinal chemistry for modulating solubility and target engagement.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₈N₂O | Confirmed by Supplier Data[1] |

| Molecular Weight | 124.14 g/mol | Confirmed by Supplier Data[1] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy to (1-ethyl-1H-imidazol-2-yl)methanol (liquid) and (1-methyl-1H-imidazol-2-yl)methanol (solid) suggests it will be a viscous liquid or low melting solid. |

| Boiling Point | > 200 °C (estimated) | N-alkylated imidazoles with similar molecular weights have boiling points in this range. |

| Melting Point | Not readily available; likely low | The presence of the flexible vinyl group may disrupt crystal packing, leading to a low melting point or an oily state at room temperature. |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | The hydroxymethyl group and the imidazole nitrogen atoms are expected to confer good solubility in polar solvents. |

| pKa (of imidazolium) | ~5-6 | The electron-withdrawing nature of the vinyl group is expected to slightly lower the pKa of the conjugate acid compared to N-alkyl imidazoles. |

Proposed Synthetic Pathway

A highly plausible and efficient synthetic route to this compound involves a two-step sequence: the synthesis of the key intermediate, 1-vinyl-1H-imidazole-2-carbaldehyde, followed by its selective reduction to the target primary alcohol. This approach is analogous to established methods for the synthesis of other N-substituted 2-(hydroxymethyl)imidazoles.[2][3]

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound and its key intermediate.

Synthesis of 1-Vinyl-1H-imidazole

Rationale: The introduction of the vinyl group at the N1 position of the imidazole ring is the initial and crucial step. While several methods exist for N-vinylation, the reaction with a vinylating agent under basic conditions is a common approach.

Materials:

-

Imidazole

-

Potassium hydroxide (KOH)

-

Vinyl acetate or a suitable vinylating agent

-

Anhydrous solvent (e.g., DMF or Dioxane)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole and anhydrous solvent.

-

Add potassium hydroxide pellets to the stirred suspension.

-

Heat the mixture to a temperature appropriate for the chosen solvent and vinylating agent (e.g., 100-140 °C).

-

Slowly add the vinylating agent (e.g., vinyl acetate) dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-vinyl-1H-imidazole.

-

Purify the product by vacuum distillation.

Synthesis of 1-Vinyl-1H-imidazole-2-carbaldehyde (CAS: 69767-96-0)

Rationale: Formylation at the C2 position of the imidazole ring is achieved through lithiation followed by quenching with an electrophilic formylating agent. This method provides high regioselectivity for the C2 position.

Materials:

-

1-Vinyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-vinyl-1H-imidazole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and follow a standard aqueous workup.

-

Purify the resulting aldehyde by column chromatography on silica gel.

Synthesis of this compound

Rationale: The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation, offering high chemoselectivity in the presence of the vinyl group.[2]

Materials:

-

1-Vinyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve 1-vinyl-1H-imidazole-2-carbaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Sources

An In-depth Technical Guide to (1-Ethyl-1H-imidazol-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of (1-Ethyl-1H-imidazol-2-yl)methanol (CAS Number: 63634-44-6), a substituted imidazole of significant interest in medicinal chemistry and materials science. While the user's initial query referenced CAS number 90833-36-4 and the name (1-ethenyl-1H-imidazol-2-yl)methanol, extensive database searches indicate a likely typographical error, with the ethyl-substituted compound being the correct, commercially available analogue. This document delineates the physicochemical properties, a detailed synthetic pathway, potential therapeutic applications based on analogous compounds, analytical characterization methodologies, and essential safety protocols for this compound. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile heterocyclic building block.

Introduction and Chemical Identity

(1-Ethyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, an aromatic five-membered heterocycle integral to the structure of many biologically active molecules, including the essential amino acid histidine. The functionalization of the imidazole core, specifically the introduction of an ethyl group at the N1 position and a hydroxymethyl group at the C2 position, imparts a unique combination of lipophilicity and hydrophilicity. This structural arrangement makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The imidazole moiety can act as a ligand for various metal ions and participate in hydrogen bonding, which are key interactions in many biological processes.

Physicochemical Properties

The physicochemical properties of (1-Ethyl-1H-imidazol-2-yl)methanol are summarized in the table below. These properties are crucial for designing synthetic routes, developing formulations, and predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 63634-44-6 | |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| Appearance | Liquid | |

| SMILES | OCC1=NC=CN1CC | |

| InChI Key | QYEQHVNOKQUFFM-UHFFFAOYSA-N | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not applicable | |

| Storage Class | 10 - Combustible liquids |

Synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol

The synthesis of (1-Ethyl-1H-imidazol-2-yl)methanol can be efficiently achieved through a two-step process. This involves the N-alkylation of an imidazole starting material, followed by formylation at the C2 position and subsequent reduction of the aldehyde to the desired primary alcohol. A plausible and commonly employed synthetic route is the reduction of the commercially available intermediate, 1-ethyl-1H-imidazole-2-carbaldehyde.

Synthetic Workflow

The overall synthetic strategy involves two key transformations: the synthesis of the aldehyde intermediate and its subsequent reduction.

(1-ethenyl-1H-imidazol-2-yl)methanol molecular weight and formula

An In-depth Technical Guide to (1-ethenyl-1H-imidazol-2-yl)methanol: Molecular Profile, Synthesis, and Applications

Abstract

This compound, a functionalized vinylimidazole derivative, stands at the intersection of polymer science and medicinal chemistry. Its unique molecular architecture, featuring a polymerizable vinyl group, a biologically significant imidazole core, and a reactive hydroxyl moiety, makes it a valuable building block for advanced materials and novel therapeutic agents. This technical guide provides a comprehensive analysis of its core molecular attributes, a proposed synthetic pathway grounded in established organic chemistry principles, and an exploration of its potential applications for researchers in drug development and materials science.

Core Molecular Attributes and Structural Elucidation

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and interpretation of high-resolution mass spectrometry data.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. The molecular weight is derived from the sum of the atomic weights of its constituent atoms based on its molecular formula.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 45662-46-2 | [2] |

| Canonical Name | (1-vinyl-1H-imidazol-2-yl)methanol | N/A |

Molecular Structure

The structure consists of a five-membered imidazole ring. An ethenyl (vinyl) group is attached to the nitrogen at position 1, and a methanol group is attached to the carbon at position 2. This arrangement provides a unique combination of reactivity.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway and Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on well-established methodologies for the C2-functionalization of N-substituted imidazoles.[3][4][5] The strategy involves two key steps: C2-formylation of the 1-vinylimidazole precursor, followed by reduction of the resulting aldehyde.

Synthetic Workflow Overview

The proposed synthesis begins with commercially available 1-vinylimidazole. The C2 proton of the imidazole ring is acidic and can be abstracted by a strong organolithium base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile like N,N-dimethylformamide (DMF) to install a formyl group. Subsequent reduction of this aldehyde yields the target primary alcohol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a predictive methodology based on analogous syntheses.[3][4][5] Researchers should perform small-scale trials to optimize reaction conditions.

PART A: Synthesis of 1-Vinyl-1H-imidazole-2-carbaldehyde (Intermediate)

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-vinylimidazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Inert Atmosphere: Purge the system with dry nitrogen or argon. Causality: Organolithium reagents are extremely reactive with atmospheric oxygen and moisture; an inert atmosphere is critical to prevent reagent quenching and side reactions.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature controls the exothermicity of the deprotonation and prevents undesired side reactions.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by column chromatography on silica gel.

PART B: Synthesis of this compound (Final Product)

-

System Preparation: Dissolve the purified 1-vinyl-1H-imidazole-2-carbaldehyde (1.0 eq) from Part A in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. Causality: NaBH₄ is a mild and selective reducing agent for aldehydes. Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the excess NaBH₄ by the slow addition of acetone. Remove the methanol solvent under reduced pressure. Partition the residue between water and ethyl acetate.

-

Extraction & Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product. Further purification can be achieved by column chromatography if necessary.

Potential Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a highly versatile monomer and synthetic intermediate.

-

Polymer Chemistry and Materials Science: The vinyl group is amenable to free-radical polymerization.[6] This allows for the creation of functional homopolymers or copolymers.[7] These polymers, bearing pendant imidazole-methanol groups, can be used to create hydrogels for controlled drug delivery, coatings to modify surface properties, or materials for the chelation of heavy metal ions.[6][8]

-

Drug Development and Medicinal Chemistry: Imidazole and its derivatives are a cornerstone of medicinal chemistry, appearing in numerous antifungal agents and other therapeutics.[3][9] The this compound scaffold can serve as a precursor for more complex molecules. The hydroxyl group provides a reactive handle for further derivatization, enabling the synthesis of libraries of compounds for screening.

-

Precursor to N-Heterocyclic Carbenes (NHCs): Imidazole derivatives are common precursors to NHC ligands, which are pivotal in modern organometallic catalysis.[10] The methanol group could be modified to create novel NHC ligands with unique steric and electronic properties for catalytic applications.

Conclusion

This compound is a chemical entity with significant untapped potential. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol , it is a compact yet highly functionalized molecule.[1] The synthetic route proposed herein, based on established C2-formylation and reduction chemistry, provides a clear and viable path for its laboratory-scale preparation. Its inherent structural features position it as a valuable tool for researchers developing next-generation polymers, advanced materials, and novel therapeutic agents. The experimental validation of its synthesis and a thorough exploration of its reactivity are promising avenues for future research.

References

-

N-Vinylimidazole: A Core Specialty Imidazole Derivative Driving Industrial Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

1-Vinylimidazole – Knowledge and References. Taylor & Francis Online. [Link]

-

1-Vinylimidazole - Wikipedia. Wikipedia. [Link]

-

Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate. ResearchGate. [Link]

-

Crystal structure of 1H-imidazole-1-methanol - PMC. NIH National Center for Biotechnology Information. [Link]

-

Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. ResearchGate. [Link]

-

1-Vinylimidazole | C5H6N2 | CID 66171 - PubChem. PubChem. [Link]

-

1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem. PubChem. [Link]

-

1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. University of Wisconsin. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 45662-46-2|(1-Vinyl-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. nbinno.com [nbinno.com]

- 10. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]

Introduction: The Significance of (1-ethenyl-1H-imidazol-2-yl)methanol

An In-depth Technical Guide to the Solubility of (1-ethenyl-1H-imidazol-2-yl)methanol in Organic Solvents

Disclaimer: As of the latest literature survey, publicly available quantitative solubility data for this compound is limited. This guide provides a comprehensive framework based on the physicochemical properties of the molecule and its structural analogs. It details authoritative, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.

This compound is a functionalized heterocyclic compound featuring a reactive vinyl group, a hydrophilic methanol moiety, and a polar imidazole core. This unique combination of functional groups makes it a valuable building block in polymer chemistry and pharmaceutical sciences. The vinyl group allows for polymerization, making it a candidate for the synthesis of functional polymers and hydrogels[1][2]. The imidazole-2-methanol scaffold is a known pharmacophore, with derivatives being explored for various therapeutic applications[3].

Understanding the solubility of this compound in organic solvents is a critical first step for any application, governing its synthesis, purification, formulation, and reaction kinetics. This guide provides a deep dive into the predicted solubility profile of this compound and presents a robust, self-validating experimental protocol for its quantitative determination.

Part 1: Physicochemical Analysis and Predicted Solubility Profile

The solubility of a solute in a solvent is dictated by the principle of similia similibus solvuntur—"like dissolves like." A molecule's solubility is governed by its polarity, hydrogen bonding capacity, and molecular size.

The structure of this compound contains distinct domains that influence its solubility:

-

The Imidazole Ring : This is a polar heterocyclic system. The nitrogen atoms can act as hydrogen bond acceptors. Imidazole itself is known to be highly soluble in polar solvents[4].

-

The Methanol Group (-CH₂OH) : This is a highly polar group capable of acting as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen lone pairs). This group significantly enhances solubility in protic solvents.

-

The Ethenyl (Vinyl) Group (-CH=CH₂) : This is a nonpolar, hydrophobic moiety. While small, it can slightly decrease solubility in highly polar solvents and increase affinity for less polar environments compared to a non-vinylated analog.

Based on this structural analysis, we can predict a solubility profile across different classes of organic solvents.

Visualizing Molecular Interactions

The following diagram illustrates the key functional groups of this compound that dictate its interactions with solvent molecules.

Caption: Key functional groups and their expected interactions with different solvent classes.

Predicted Solubility Table

This table provides a qualitative prediction of solubility based on the analysis of the molecule's functional groups and data from similar compounds[4][5][6][7].

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Very High | The methanol and imidazole moieties will form strong hydrogen bonds with protic solvents. The parent compound, 1-vinylimidazole, is very soluble in water and alcohols[7]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar imidazole ring will drive solubility. Lack of hydrogen bond donation from the solvent may slightly limit it compared to protics. |

| Intermediate Polarity | Ethyl Acetate, THF | Moderate to Low | A balance between polar and nonpolar interactions. Solubility will depend on the specific solvent's hydrogen bond accepting capability. Imidazoles show limited solubility in ethers[5]. |

| Chlorinated | Dichloromethane (DCM) | Low | Despite its polarity, DCM is a poor hydrogen bond acceptor. Studies on similar imidazoles have shown very low solubility in chloroalkanes[6]. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The molecule's dominant polar character is incompatible with nonpolar solvents. The small vinyl group is insufficient to overcome the polarity of the imidazole-methanol core. |

Part 2: Authoritative Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, the Saturation Shake-Flask Method is the gold standard and most reliable technique[8][9]. This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.

Causality Behind Experimental Choices

-

Use of Excess Solid : Adding an excess of the compound ensures that the solution reaches true saturation. This creates a solid-liquid equilibrium, which is the foundation of thermodynamic solubility measurement[8].

-

Controlled Temperature : Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biological relevance or 25 °C for standard chemical data) is critical for reproducibility[9].

-

Agitation and Equilibration Time : Agitation (shaking or stirring) increases the surface area of the solid, accelerating the dissolution process. The system must be agitated long enough to reach equilibrium, where the concentration of the dissolved solute no longer changes over time. For poorly soluble compounds, this can take 24 to 72 hours[8][9].

-

Phase Separation : It is crucial to separate the undissolved solid from the saturated solution before analysis. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is the most robust method to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Validated Analytical Method : High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. Unlike UV spectrophotometry, HPLC can separate the analyte from any impurities or degradation products, ensuring that only the concentration of the target compound is measured[8][10].

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Vials :

-

To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker or on a magnetic stir plate set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a consistent speed (e.g., 200 rpm) for a predetermined period. It is recommended to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when sequential measurements do not deviate significantly[9].

-

-

Sample Collection and Phase Separation :

-

Remove the vials from the shaker and allow them to stand for 30 minutes to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.45 µm chemically resistant syringe filter (e.g., PTFE) into a clean HPLC vial.

-

-

Quantification via HPLC :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at an appropriate wavelength).

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered, saturated sample with the mobile phase to fall within the linear range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

-

Data Analysis and Reporting :

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the final solubility in the organic solvent.

-

Report the solubility in standard units (mg/mL and mol/L) along with the experimental temperature. The experiment should be performed in triplicate for statistical validity[9].

-

Conclusion

While direct published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for strong qualitative predictions. The compound is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar and chlorinated solvents. For drug development professionals, synthetic chemists, and material scientists, obtaining precise quantitative data is paramount. The detailed Saturation Shake-Flask protocol provided in this guide is a robust, self-validating system that serves as the authoritative standard for generating such critical data, enabling informed decisions in formulation, purification, and reaction optimization.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [URL: https://dissolutiontech.com/202202articles/202202_art01.html]

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29422254/]

- Annex 4 - World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs996-annex4.pdf]

- Technical Guide: Physicochemical Properties and Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol and Related Derivatives - Benchchem. [URL: https://www.benchchem.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [URL: https://www.slideshare.

- Imidazole - Solubility of Things. [URL: https://solubilityofthings.

- (1-Ethenyl-4-phenylimidazol-2-yl)methanol | C12H12N2O | CID 153741893 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/153741893]

- Solubility of Imidazoles in Ethers | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/231168988_Solubility_of_Imidazoles_in_Ethers]

- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. [URL: https://www.researchgate.net/publication/231168994_Solubility_of_Imidazoles_Benzimidazoles_and_Phenylimidazoles_in_Dichloromethane_1-Chlorobutane_Toluene_and_2-Nitrotoluene]

- (1-Ethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 63634-44-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/636344]

- An In-depth Technical Guide on the Solubility of 1-Fluoro-1H-imidazole and its Parent Compound in Organic Solvents - Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-on-the-solubility-of-1-fluoro-1h-imidazole-and-its-parent-compound-in-organic-solvents]

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD1705012.pdf]

- 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/566830]

- (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758872]

- 1-Vinylimidazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Vinylimidazole]

- Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - MDPI. [URL: https://www.mdpi.com/2073-4360/15/22/4447]

- Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-guides/synthesis-of-1-pentyl-1h-imidazol-2-yl-methanol-a-comprehensive-technical-guide]

- (PDF) 2-Nitro-1-vinyl-1H-imidazole - ResearchGate. [URL: https://www.researchgate.net/publication/358826620_2-Nitro-1-vinyl-1H-imidazole]

- Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure - Polymer Source. [URL: http://www.polymersource.com/P18151-VIMDZ]

- 1-Vinylimidazole | 1072-63-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7320608.htm]

- Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution - ResearchGate. [URL: https://www.researchgate.net/publication/319208009_Free-Radical_Polymerization_of_N-Vinylimidazole_and_Quaternized_Vinylimidazole_in_Aqueous_Solution]

Sources

- 1. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Ascendancy of Vinyl-Imidazole Derivatives: A Technical Guide to Synthesis, Polymerization, and Application

The imidazole ring, a cornerstone of biological chemistry, has found a powerful synthetic partner in the vinyl group.[1][2][3] The resulting vinyl-imidazole (VIm) derivatives have emerged as a class of exceptionally versatile monomers, unlocking a vast landscape of functional polymers with applications spanning from advanced materials to cutting-edge biomedical technologies.[2][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, controlled polymerization, and diverse potential applications of these remarkable compounds. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Monomer: Synthesis and Physicochemical Properties of Vinyl-Imidazoles

1-Vinylimidazole (1-VIm) is the most common and extensively studied derivative, though 2-vinylimidazole (2-VIm) and 4-vinylimidazole (4-VIm) also present unique opportunities.[2][5]

Synthesis of 1-Vinylimidazole

The industrial synthesis of 1-vinylimidazole was pioneered by Walter Reppe.[6] The process involves the ethinylation of imidazole with acetylene in the presence of a basic catalyst.[6] Laboratory-scale syntheses often employ alternative routes, such as the reaction of imidazole with 1,2-dichloroethane in a two-phase system using a phase-transfer catalyst, followed by dehydrochlorination.[6] Another method involves the vinylation of imidazole with bromoethene using a cesium fluoride catalyst.[6] A more recent approach utilizes triphenylphosphine and acetylenic esters to produce electron-poor N-vinyl imidazoles.[7]

Key Physicochemical Properties

The utility of vinyl-imidazole derivatives stems from a unique combination of chemical features inherent to the imidazole ring and the reactive vinyl group.

| Property | Description | Significance in Applications |

| Basicity | The lone pair of electrons on the non-protonated nitrogen atom of the imidazole ring imparts basic properties.[6] | pH-responsiveness in smart polymers, catalysis. |

| Coordinating Ability | The nitrogen atoms can coordinate with a wide range of metal ions.[8] | Heavy metal removal, catalysis, functional materials.[5][8] |

| Hydrogen Bonding | The imidazole ring can act as both a hydrogen bond donor and acceptor. | Drug delivery, biomolecule interaction.[9] |

| Aromaticity | The heterocyclic aromatic ring contributes to the thermal stability of the resulting polymers.[3][5] | High-performance materials. |

| Water Solubility | 1-Vinylimidazole is a water-soluble monomer, leading to water-soluble or swellable polymers.[2][6] | Biomedical applications, hydrogels. |

| Reactivity of the Vinyl Group | The vinyl group readily undergoes free-radical polymerization.[2][6] | Facile synthesis of a wide range of polymers. |

The Polymer: Controlled Radical Polymerization of Vinyl-Imidazoles

For many advanced applications, precise control over polymer architecture—molecular weight, dispersity, and block copolymer formation—is paramount. However, the controlled radical polymerization of vinyl imidazoles has historically been challenging.[5] Recent breakthroughs, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the field.

The Challenge of Controlled Polymerization

The high reactivity of the propagating radicals in vinyl-imidazole polymerization makes them prone to termination and chain transfer reactions, hindering control over the polymerization process.[10] Furthermore, in the case of Atom Transfer Radical Polymerization (ATRP), the imidazole moiety can complex with the metal catalyst, impeding the reaction.[11]

RAFT Polymerization: A Paradigm Shift

A significant advancement has been the successful RAFT polymerization of 1-vinylimidazole and 4-vinylimidazole by using acetic acid as a solvent.[5][10][12] Acetic acid protonates the imidazole ring, which stabilizes the propagating radicals and allows for a controlled polymerization process, yielding polymers with low dispersity (Đ as low as 1.05).[5] This method has enabled the synthesis of well-defined poly(1-vinylimidazole) homopolymers and block copolymers.[5]

Laccase-Catalyzed Controlled Radical Polymerization

In a greener approach, the enzyme laccase from Trametes versicolor has been shown to catalyze the controlled radical polymerization of N-vinylimidazole in an aqueous solution.[13] This biocatalytic method produces polymers with controlled molecular weights and relatively narrow molecular weight distributions.[13]

Potential Applications: From Bulk Chemicals to High-Value Specialties

The unique properties of vinyl-imidazole derivatives have led to their exploration in a multitude of fields.

Polymer and Materials Science

-

Coatings, Adhesives, and Inks: 1-Vinylimidazole is used as a reactive diluent in UV-curable lacquers, inks, and adhesives to enhance wettability and adhesion.[1][2][6]

-

Polymeric Ionic Liquids (PILs): Quaternization of the imidazole ring in poly(vinyl-imidazole) leads to the formation of PILs.[5] These materials exhibit high ionic conductivity and are being investigated for applications in batteries and as permselective membranes.[14][15][16]

-

Hydrogels: Cross-linked poly(vinyl-imidazole) can form hydrogels that are responsive to pH and can efficiently bind to a variety of heavy metal ions.[6]

Biomedical Applications

The biocompatibility and functionality of the imidazole group make vinyl-imidazole-based polymers highly attractive for biomedical applications.[17]

-

Drug and Gene Delivery: The pH-responsive nature of the imidazole ring can be exploited for the controlled release of drugs.[9] Copolymers containing vinyl-imidazole have been investigated for nucleic acid delivery, leveraging the "proton sponge" effect to facilitate endosomal escape.[11]

-

Antimicrobial Agents: Polymers and materials functionalized with vinyl-imidazole have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19][20] This is attributed to the interaction of the positively charged imidazole ring (upon quaternization) with the negatively charged microbial cell membrane.

-

Enzyme Immobilization: Copolymers of chitosan and N-vinylimidazole have been shown to be effective matrices for the immobilization of enzymes like bromelain, ficin, and papain, enhancing their stability and activity.[21][22]

Catalysis

The imidazole moiety is a well-known catalytic group in enzymes.[9] This functionality has been translated to synthetic polymers.

-

Polymer-Supported Catalysts: Poly(vinyl-imidazole) can act as a ligand to support metal catalysts, allowing for easy separation and recycling of the catalyst.[23] Cross-linked polyvinylimidazole complexed with heteropolyacid clusters has shown high efficiency in deep oxidative desulfurization.[24]

Energy Storage

The unique ionic properties of vinyl-imidazole-based polymers are being harnessed for next-generation energy storage devices.

-

Polymer Electrolytes for Batteries: Vinylimidazole-based polymer electrolytes have demonstrated superior ionic conductivity for calcium batteries, offering a promising alternative to conventional electrolytes.[14][25][26]

-

Micro-Supercapacitors: The interface between an electrode and a poly(N-vinyl imidazole)-based electrolyte has been shown to facilitate efficient charge separation and energy storage, making it suitable for high-performance micro-supercapacitors.[27]

Environmental Remediation

-

Heavy Metal Removal: The ability of the imidazole ring to chelate metal ions is utilized in the removal of heavy metals from industrial wastewater.[5][8] Poly(1-vinylimidazole)-grafted magnetic nanoparticles have been developed for the efficient removal and recovery of metal ions.[8]

Experimental Protocols

RAFT Polymerization of 1-Vinylimidazole

This protocol is based on the method described by Fan et al. (2020).[5]

Materials:

-

1-Vinylimidazole (1VIM), distilled before use

-

Acetic acid, glacial

-

4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (CEP) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

Nitrogen source for deoxygenation

Procedure:

-

In a Schlenk flask, dissolve the desired amounts of 1VIM, CEP, and AIBN in glacial acetic acid.

-

Deoxygenate the solution by purging with nitrogen for at least 30 minutes.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

-

After the desired reaction time, quench the polymerization by exposing the solution to air and cooling it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).

-

Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Synthesis of Poly(1-vinylimidazole)-grafted Magnetic Nanoparticles

This protocol is adapted from the work of Beyaz et al. (2016).[8][28]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Aqueous ammonia

-

Bis[2-(methacryloyloxy)ethyl] phosphate

-

1-Vinylimidazole (VIm)

-

AIBN

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of Magnetic Nanoparticles (MNPs): Co-precipitate FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio with aqueous ammonia.

-

Surface Functionalization: In situ, functionalize the MNPs with bis[2-(methacryloyloxy)ethyl] phosphate under an argon atmosphere with stirring at 80 °C for 2 hours.

-

Graft Polymerization: Disperse the functionalized MNPs in DMF. Add VIm and AIBN. Conduct the free radical polymerization at 70 °C for 24 hours.

-

Purification: Separate the MNP-PVIm nanoparticles using a magnet and wash them repeatedly with a suitable solvent (e.g., ethanol) to remove unreacted monomer and non-grafted polymer. Dry the final product.

Visualizations

RAFT Polymerization of 1-Vinylimidazole

Caption: Workflow of RAFT polymerization of 1-vinylimidazole.

Applications of Vinyl-Imidazole Derivatives

Caption: Diverse applications of vinyl-imidazole derivatives.

Future Outlook

The field of vinyl-imidazole derivatives is poised for continued growth. Future research will likely focus on the development of novel monomers with tailored functionalities, the exploration of more sustainable polymerization methods, and the design of increasingly complex and "intelligent" materials for high-value applications. The inherent biocompatibility and versatile chemistry of the imidazole ring will undoubtedly continue to drive innovation in drug delivery, regenerative medicine, and diagnostics. In the realm of materials science, the development of advanced PILs and functional coatings will address key challenges in energy storage and sustainable technologies. The journey of vinyl-imidazole derivatives from laboratory curiosities to indispensable building blocks of modern technology is a testament to the power of fundamental chemical design.

References

-

Fan, B., et al. (2020). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry, 35, 5649–5658. [Link]

-

Author, N. (Year). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. RSC Publishing. [Link]

-

Author, N. (Year). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules. [Link]

-

Author, N. (Year). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. [Link]

-

Author, N. (Year). Scheme 2 Synthesis of N-vinyl imidazole derivatives 14 from acetylenic... ResearchGate. [Link]

-

Author, N. (Year). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules. [Link]

-

Author, N. (Year). Controlled Radical Polymerization of 4-Vinylimidazole | Request PDF. ResearchGate. [Link]

-

Author, N. (Year). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. PMC - NIH. [Link]

-

Author, N. (Year). 1-Vinylimidazole. Wikipedia. [Link]

-

Author, N. (Year). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). PubMed Central. [Link]

-

Author, N. (Year). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Publications. [Link]

-

Author, N. (Year). Vinyl-Functionalized Poly(imidazolium)s: A Curable Polymer Platform for Cross-Linked Ionic Liquid Gel Synthesis. Chemistry of Materials. [Link]

-

Author, N. (Year). (PDF) Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ResearchGate. [Link]

-

Author, N. (Year). Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles and Their Application for Removal of Metal Ions. Chemistry of Materials. [Link]

-

Author, N. (Year). Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. MDPI. [Link]

-

Author, N. (Year). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society. [Link]

-

Author, N. (Year). CHAPTER 2: Poly(N-vinylimidazole)-based Nanostructured Amphiphilic Polymer Co-networks. Books. [Link]

-

Author, N. (Year). Vinylimidazole coordination modes to Pt and Au metal centers. RSC Publishing. [Link]

-

Author, N. (Year). Antimicrobial Functionalization of Silicone-graft-poly(N-vinylimidazole) Catheters. MDPI. [Link]

-

Author, N. (Year). Ionic transport kinetics and enhanced energy storage in the electrode/poly(N-vinyl imidazole) interface for micro-supercapacitors. PubMed Central. [Link]

-

Author, N. (Year). Antibacterial activity of vinyl imidazole(VI) functionalized silica polymer nanocomposites (SBA/VI) against Gram negative and Gram positive bacteria. RSC Publishing. [Link]

-

Author, N. (Year). UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. PMC - NIH. [Link]

-

Author, N. (Year). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. PMC - NIH. [Link]

-

Author, N. (Year). Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. MDPI. [Link]

-

Author, N. (Year). Preparation of poly(ionic liquid)/multi-walled carbon nanotube fillers using divinylbenzene as a linker to enhance the impact resistance of polyurethane elastomers. RSC Publishing. [Link]

-

Author, N. (Year). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. NIH. [Link]

-

Author, N. (Year). 1-Vinylimidazole | C5H6N2 | CID 66171. PubChem. [Link]

-

Author, N. (Year). (PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. ResearchGate. [Link]

-

Author, N. (Year). POLY(1-VINYLIMIDAZOLE) GRAFTED ON MAGNETIC NANOPARTICLES - ATTAINMENT OF NOVEL NANOSTRUCTURES. Revue Roumaine de Chimie. [Link]

-

Author, N. (Year). Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole). RSC Publishing. [Link]

-

Author, N. (Year). Chitosan Graft Copolymers with N-Vinylimidazole as Promising Matrices for Immobilization of Bromelain, Ficin, and Papain. PubMed. [Link]

-

Author, N. (Year). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. [Link]

-

Author, N. (Year). Chitosan Graft Copolymers with N-Vinylimidazole as Promising Matrices for Immobilization of Bromelain, Ficin, and Papain. MDPI. [Link]

-

Author, N. (Year). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. A widely used polymerizable monomer: 1-vinylimidazole_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Laccase-catalyzed controlled radical polymerization of N-vinylimidazole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and antimicrobial activity applications of grafted copolymer alginate-g-poly(N-vinyl imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Functionalization of Silicone-graft-poly(N-vinylimidazole) Catheters | MDPI [mdpi.com]

- 19. Antibacterial activity of vinyl imidazole( vi ) functionalized silica polymer nanocomposites (SBA/VI) against Gram negative and Gram positive bacteria ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01536G [pubs.rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Chitosan Graft Copolymers with N-Vinylimidazole as Promising Matrices for Immobilization of Bromelain, Ficin, and Papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chitosan Graft Copolymers with N-Vinylimidazole as Promising Matrices for Immobilization of Bromelain, Ficin, and Papain [mdpi.com]

- 23. Vinylimidazole coordination modes to Pt and Au metal centers - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ00845A [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Ionic transport kinetics and enhanced energy storage in the electrode/poly(N-vinyl imidazole) interface for micro-supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. revroum.lew.ro [revroum.lew.ro]

discovery and history of (1-ethenyl-1H-imidazol-2-yl)methanol

An In-depth Technical Guide to (1-ethenyl-1H-imidazol-2-yl)methanol: Synthesis, Properties, and Potential Applications

Disclaimer: Direct experimental data for this compound is not extensively available in public scientific literature. This guide is a scientifically informed projection based on the known chemistry and biological activities of structurally analogous N-vinylated and 2-hydroxymethylimidazoles.

Introduction

Imidazole-containing compounds are of paramount interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The imidazole moiety is a fundamental structural component in many biologically active molecules, including the essential amino acid histidine. The ability of this heterocycle to engage in hydrogen bonding and coordinate with metal ions underpins its diverse pharmacological properties, which include anticancer, antifungal, and enzyme-inhibiting activities[1][2][3]. This technical guide focuses on the molecular structure, plausible synthetic routes, and predicted physicochemical and biological properties of this compound, a unique molecule featuring both a vinyl group at the N1 position and a hydroxymethyl group at the C2 position. This combination of functionalities suggests a molecule with potential as a versatile building block in drug discovery and a monomer for functional polymers.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered imidazole ring substituted with an ethenyl (vinyl) group at the N1 position and a methanol group at the C2 position. The presence of the vinyl group introduces reactivity for polymerization and other addition reactions, while the hydroxymethyl group provides a site for further functionalization and contributes to the molecule's polarity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| Molecular Formula | C6H8N2O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| LogP (Predicted) | Approx. 0.5 - 1.5 | Computational Estimation |

| Hydrogen Bond Donors | 1 (from hydroxyl group) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from imidazole nitrogens and hydroxyl oxygen) | Structural Analysis |

| Polar Surface Area | Approx. 45-55 Ų | Computational Estimation |

Proposed Synthetic Pathways

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous compounds[1][5][6]. A common approach involves the initial preparation of a suitable imidazole precursor followed by N-vinylation and C2-functionalization.

Method 1: N-Vinylation of a Pre-functionalized Imidazole

This strategy involves the synthesis of 1H-imidazole-2-methanol as a key intermediate, which is then subjected to N-vinylation.

Step 1: Synthesis of 1H-Imidazole-2-methanol

This intermediate can be prepared from 1H-imidazole-2-carbaldehyde via reduction.

-

Protocol:

-

Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully add acetone to quench the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1H-imidazole-2-methanol[7].

-

Step 2: N-Vinylation of 1H-Imidazole-2-methanol

The N-vinylation of imidazoles can be achieved through several methods, including reaction with vinyl acetate or acetylene. A laboratory-scale synthesis of 1-vinylimidazole has been reported via reaction with bromoethene[8].

-

Protocol:

-

To a solution of 1H-imidazole-2-methanol (1.0 eq) in a suitable solvent such as acetonitrile, add a base like cesium fluoride on kieselguhr.

-

Add bromoethene (1.1 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until completion.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Method 2: C2-Functionalization of 1-Vinylimidazole

An alternative approach starts with the commercially available 1-vinylimidazole, followed by functionalization at the C2 position.

Step 1: Lithiation of 1-Vinylimidazole

The C2 position of 1-substituted imidazoles can be deprotonated using a strong base like n-butyllithium.

-

Protocol:

-

Dissolve 1-vinylimidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to generate the 2-lithio-1-vinylimidazole intermediate.

-

Step 2: Formylation and Reduction

The lithiated intermediate can be reacted with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group, which is then reduced.

-

Protocol:

-

To the solution from Step 1, add anhydrous DMF (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate to obtain 1-ethenyl-1H-imidazole-2-carbaldehyde.

-

Reduce the aldehyde to the corresponding alcohol using the procedure described in Method 1, Step 1.

-

Potential Biological Significance and Applications

While direct biological data for this compound is lacking, the structural motifs present in the molecule suggest several areas of potential interest for researchers in drug development.

-

Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole), which often act by inhibiting enzymes involved in the synthesis of ergosterol, a crucial component of fungal cell membranes[1]. The vinyl group could potentially modulate the pharmacokinetic properties or interact with specific targets.

-

Antiparasitic Potential: Nitro-substituted 1-vinylimidazoles have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[9][10]. This highlights the potential of the 1-vinylimidazole scaffold in the development of new antiparasitic agents.

-

Enzyme Inhibition: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. This property is exploited in the design of various enzyme inhibitors[1].

-

Polymer-Based Drug Delivery and Biomaterials: 1-Vinylimidazole is a well-known monomer used in the synthesis of functional polymers[8][11][12]. This compound could be utilized as a functional monomer to introduce pendant hydroxyl groups into a polymer backbone. These hydroxyl groups can then be used for conjugating drugs, proteins, or other bioactive molecules, leading to the development of novel drug delivery systems or biocompatible materials.

Conclusion and Future Outlook

This compound is a structurally intriguing molecule that, based on the known pharmacology and chemistry of related compounds, holds considerable potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted molecular properties, plausible synthetic routes with detailed protocols, and a forward-looking perspective on its potential biological significance. The experimental validation of the proposed syntheses and the biological evaluation of this compound are crucial next steps to fully elucidate its chemical and pharmacological profile. The unique combination of a reactive vinyl group and a functionalizable hydroxyl group makes it a promising candidate for the development of novel therapeutics and advanced materials.

References

- (1-Ethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 63634-44-6 - Sigma-Aldrich. (n.d.).

- An In-depth Technical Guide to (1-pentyl-1H-imidazol-2-yl)methanol: Molecular Structure, Synthesis, and Biological Potential - Benchchem. (n.d.).

- Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide - Benchchem. (n.d.).

- This compound | SCBT - Santa Cruz Biotechnology. (n.d.).

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023).

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (n.d.).

- 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. (n.d.).

- 2-Nitro-1-vinyl-1H-imidazole - MDPI. (2022).

- (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR - Sigma-Aldrich. (n.d.).

- Synthesis of 1‐vinylimidazole via vinylation with vinyl bromide. - ResearchGate. (2021).

- Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing). (n.d.).

-

(PDF) 2-Nitro-1-vinyl-1H-imidazole - ResearchGate. (2022). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB5jDyMYQ4m0Fzhwt7WAX6bmWKakZwMevMxNkJ3oRNvPkdN17hK10QnQ4yVIP7lXVn_85Eku4dyTAomJdtrIUGNWoGFkreKOBYA_jq8KByHhCE0hOy61pnWj2_ekKt-TgN9Gjc4RPpMFZHpzxw9zxlD-ddsId_3vVaqqWzzmP7Hw02WuK5Bg50NWc=]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Poly(1-ethenyl-1H-imidazol-2-yl)methanol: An In-Depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of poly(1-ethenyl-1H-imidazol-2-yl)methanol, a functional polymer with significant potential in biomedical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Introduction: The Promise of Imidazole-Containing Polymers

Imidazole-based polymers have garnered considerable attention due to the versatile chemical properties of the imidazole ring.[1] This heterocycle is a key component in many biological systems, most notably in the amino acid histidine, and its ability to act as a proton donor/acceptor and coordinate with metal ions makes it a valuable functional group in synthetic polymers.[1] The incorporation of a hydroxymethyl group at the 2-position of the imidazole ring further enhances the polymer's functionality, introducing hydrophilicity and a site for further chemical modification. Polythis compound, therefore, is a promising candidate for applications such as drug delivery, gene therapy, and the development of novel biomaterials.

This guide will first detail the synthesis of the monomer, this compound, a multi-step process requiring careful control of reaction conditions. Subsequently, a robust protocol for the polymerization of this functional monomer via free-radical polymerization will be presented.

Part 1: Synthesis of the Monomer - this compound

The synthesis of this compound is a critical precursor to obtaining the final polymer. The following three-step process is a reliable method for its preparation, starting from readily available 2-hydroxymethylimidazole.

Step 1: Synthesis of 2-(Hydroxymethyl)imidazole

The initial step involves the creation of the core imidazole structure with the desired hydroxymethyl functionality at the 2-position. A common and effective method involves the formylation of an imidazole precursor followed by reduction.[2][3]

Protocol 1: Synthesis of 2-(Hydroxymethyl)imidazole

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Imidazole | 68.08 | 10.0 g | 0.147 |

| Paraformaldehyde | 30.03 | 4.85 g | 0.161 |

| Toluene | 92.14 | 100 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 6.12 g | 0.162 |

| Methanol | 32.04 | 150 mL | - |

Procedure:

-

In a pressure-resistant vessel, combine imidazole (10.0 g, 0.147 mol) and paraformaldehyde (4.85 g, 0.161 mol) in toluene (100 mL).

-

Seal the vessel and heat the mixture at 110 °C for 18 hours.

-

Allow the reaction mixture to cool to room temperature. The product, 1H-imidazole-2-carbaldehyde, will precipitate.

-

Filter the precipitate and wash with cold toluene.

-

Dissolve the crude 1H-imidazole-2-carbaldehyde in methanol (150 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (6.12 g, 0.162 mol) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)imidazole as a white solid.

Step 2: N-Vinylation of 2-(Hydroxymethyl)imidazole

The next crucial step is the introduction of the vinyl group at the N1 position of the imidazole ring. A well-established method for the N-vinylation of imidazoles involves reaction with a vinylating agent such as 1,2-dichloroethane or bromoethene.[4]

Protocol 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(Hydroxymethyl)imidazole | 98.10 | 10.0 g | 0.102 |

| Sodium Hydride (60% dispersion) | 40.00 | 4.49 g | 0.112 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| 1,2-Dichloroethane | 98.96 | 11.1 g (8.9 mL) | 0.112 |

| Phase-Transfer Catalyst (e.g., TBAB) | 322.37 | 0.33 g | 0.001 |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride (4.49 g, 0.112 mol) in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF (100 mL) to the flask.

-

Dissolve 2-(hydroxymethyl)imidazole (10.0 g, 0.102 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the imidazolate anion.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.33 g, 0.001 mol).

-

Add 1,2-dichloroethane (11.1 g, 0.112 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to obtain this compound.

Part 2: Polymerization of this compound

The polymerization of vinylimidazole monomers can be challenging due to the potential for side reactions.[5][6] However, a well-controlled free-radical polymerization can be achieved under specific conditions. The use of an acidic solvent like acetic acid has been shown to stabilize the propagating radical, leading to a more controlled polymerization.[5][6]

Protocol 3: Free-Radical Polymerization of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 124.14 | 5.0 g | 0.040 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.066 g | 0.0004 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Methanol | 32.04 | As needed | - |

Procedure:

-

Dissolve this compound (5.0 g, 0.040 mol) and AIBN (0.066 g, 0.0004 mol) in glacial acetic acid (20 mL) in a Schlenk flask.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

-

Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.

-

After the polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether to further purify it.

-

Repeat the dissolution and precipitation step two more times.

-

Dry the final polymer product under vacuum at 40 °C to a constant weight.

Visualization of the Synthetic Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the synthetic pathway for the monomer and the subsequent polymerization.

Caption: Synthetic pathway for this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Polymerization of (1-ethenyl-1H-imidazol-2-yl)methanol

Introduction: The Promise of Functional Poly(vinylimidazoles)

(1-ethenyl-1H-imidazol-2-yl)methanol is a functional monomer with significant potential in the development of advanced materials for biomedical and pharmaceutical applications. The presence of a hydrophilic hydroxyl group and a versatile imidazole ring on a polymerizable vinyl backbone makes it an attractive building block for creating polymers with tailored properties. These polymers can find use in drug delivery systems, as biocompatible coatings for medical devices, and in the creation of stimuli-responsive hydrogels. The imidazole moiety, in particular, offers pH-responsiveness, metal-ion chelation capabilities, and the potential for catalytic activity, making polymers derived from this monomer highly functional.

This guide provides detailed protocols for the polymerization of this compound, focusing on two key techniques: conventional free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific principles that govern these polymerizations.

Challenges in the Polymerization of Vinylimidazoles

The polymerization of vinylimidazoles, including this compound, presents unique challenges. Conventional free-radical polymerization of N-vinylimidazole at neutral pH is known to be slow due to degradative chain transfer to the monomer.[1] Furthermore, achieving control over the polymer architecture, molecular weight, and dispersity using conventional methods is difficult. These limitations have spurred the development of controlled radical polymerization techniques for this class of monomers.

I. Conventional Free-Radical Polymerization: A Foundational Approach

Conventional free-radical polymerization is a robust and widely used method for synthesizing polymers. While it offers less control over the final polymer structure compared to controlled radical techniques, it is a valuable tool for producing a variety of copolymers and for applications where broad molecular weight distributions are acceptable.

Scientific Rationale

The key to successful free-radical polymerization of N-vinylimidazoles lies in mitigating the degradative chain transfer. This can be achieved by lowering the pH of the reaction medium.[1] Protonation of the imidazole ring at lower pH values is believed to reduce the propensity for side reactions, leading to an increased polymerization rate. Additionally, the use of a chain transfer agent (CTA) can help to control the molecular weight of the resulting polymer, albeit with an increase in dispersity.[2]

Experimental Workflow: Free-Radical Polymerization

Caption: Workflow for conventional free-radical polymerization.